(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c1-5-6(8(11)14(2)13-5)4-7-9(15)12-10(16-3)17-7/h4H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARJMKNEGFCJD-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)N=C(S2)SC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/2\C(=O)N=C(S2)SC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methylthio group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 253.72 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.
Synthesis
The synthesis of (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one typically involves the condensation of appropriate precursors under controlled conditions to ensure the desired structural integrity and activity.
Anticancer Activity
A study evaluated the anticancer effects of several thiazole derivatives, including our compound of interest. It demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, similar to known chemotherapeutics like colchicine .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Tubulin polymerization inhibition |
| HCT116 | 12.5 | G2/M phase arrest |
Antimicrobial Activity
The compound was tested against various pathogens. Results indicated that it possesses moderate antibacterial properties against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In vitro assays showed that (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This effect was assessed using ELISA techniques, demonstrating its potential in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving thiazole derivatives reported improved outcomes in patients resistant to standard therapies.
- Infection Control : A case study on a patient with recurrent bacterial infections showed significant improvement when treated with a regimen including this compound.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Electronic and Steric Effects
- Pyrazole Substituents: The target compound’s 5-chloro-1,3-dimethylpyrazole contrasts with diphenylpyrazole () and nitrobenzylidene (). Chlorine and methyl groups create a compact, electron-deficient environment, whereas phenyl or nitro groups introduce extended conjugation or polar interactions .
- Thiazole vs. Thiazolidinone Cores: Thiazol-4-one (target and ) is aromatic and planar, favoring rigid binding. Thiazolidin-4-one () includes a saturated ring, enabling conformational flexibility .
Sulfur-Containing Groups :
Pharmacophoric and Physicochemical Properties
- Lipophilicity : The target’s methylsulfanyl and chloro-dimethylpyrazole groups likely confer higher logP values compared to ’s polar nitro and piperazinyl groups.
- Solubility : Piperazinyl () and pyrazine () substituents may improve aqueous solubility via hydrogen bonding or basicity .
- Bioactivity: Thiazole/thiazolidinone cores are associated with antimicrobial, anticancer, or enzyme-inhibitory activities. Substituent variations tailor specificity; e.g., nitro groups () may enhance antibacterial activity .
Q & A
Q. Q1. What is the standard protocol for synthesizing (5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one?
Methodological Answer : The synthesis typically involves a condensation reaction between a substituted pyrazole aldehyde and a rhodanine derivative. A validated protocol includes:
Reagents : 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde (or precursor), 2-methylsulfanyl-4-thiazolidinone.
Conditions : Reflux in ethanol or THF for 2–24 hours under inert atmosphere.
Workup : Precipitation by ice-water addition, filtration, and recrystallization from DMF/ethanol (1:1) .
Characterization : Confirm purity via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and structural validation via / NMR .
Q. Q2. How can researchers verify the geometric isomerism (E/Z configuration) of the methylidene group in this compound?
Methodological Answer :
NMR Analysis :
- NMR: The coupling constant () between the vinyl proton and adjacent groups. For E-isomers, -values typically exceed 12 Hz due to trans-configuration.
- NMR: Chemical shifts of the carbonyl and methylidene carbons differ between isomers .
X-ray Crystallography : Direct confirmation via single-crystal analysis (e.g., monoclinic space group, ) as demonstrated in structurally analogous thiazol-4-ones .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields when synthesizing this compound under varying substituent conditions (e.g., chloro vs. methoxy groups)?
Methodological Answer :
Design of Experiments (DoE) :
- Vary reaction parameters (solvent polarity, temperature, stoichiometry) using a factorial design.
- Example: THF increases yield in morpholine-containing analogs compared to ethanol due to better solubility of intermediates .
Side-Product Analysis :
Q. Q4. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer :
Advanced NMR Techniques :
- - COSY and NOESY to identify through-space couplings (e.g., confirming methylidene geometry).
- -HMBC to resolve pyrazole-thiazole ring interactions .
Computational Validation :
Q. Q5. What strategies are recommended for analyzing bioactivity mechanisms (e.g., enzyme inhibition) of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
